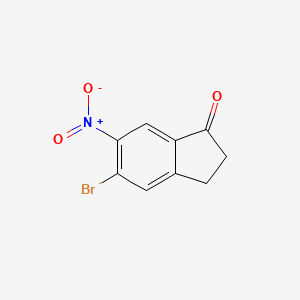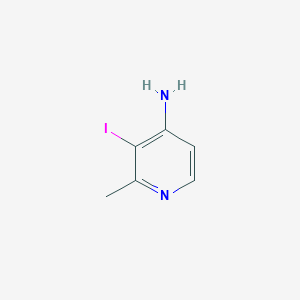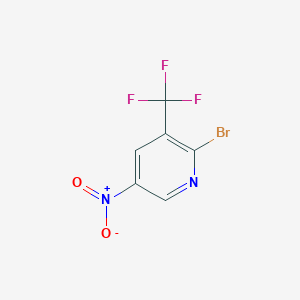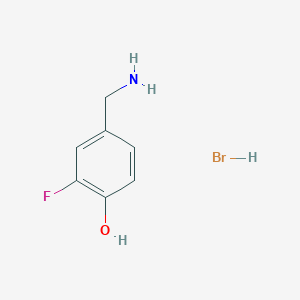![molecular formula C15H15NO2 B1523461 (呋喃-2-基甲基)[(5-甲基-1-苯并呋喃-2-基)甲基]胺 CAS No. 1272207-56-3](/img/structure/B1523461.png)
(呋喃-2-基甲基)[(5-甲基-1-苯并呋喃-2-基)甲基]胺
描述
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗菌剂
苯并呋喃衍生物,例如“(呋喃-2-基甲基)[(5-甲基-1-苯并呋喃-2-基)甲基]胺”,已显示出作为抗菌剂的潜力 . 它们对包括细菌和真菌在内的一系列病原体表现出显著的活性。这些化合物可以被设计为靶向临床批准的靶点,可能为耐药菌株提供新的治疗方法。
农业:植物保护
在农业中,苯并呋喃化合物因其保护植物免受病虫害的潜力而被探索 . 它们的生物活性可以被用来开发更有效且可能对环境危害更小的杀虫剂或杀菌剂。
材料科学:功能性聚合物
苯并呋喃骨架被用于材料科学中以创建功能性聚合物 . 这些材料因其导电性和稳定性等独特特性而应用于电子和制造等各个行业。
环境科学:污染缓解
苯并呋喃衍生物正在研究其在环境科学中的作用,特别是在污染缓解方面 . 它们可用于开发新的分解污染物方法或创建更环保的材料。
生物化学:酶抑制
在生物化学中,苯并呋喃衍生物因其抑制某些酶的能力而备受关注 . 这一特性对于开发能够调节参与疾病的生物学途径的新药至关重要。
药理学:药物开发
苯并呋喃衍生物的药理学应用十分广泛。 它们被用于开发各种药物,包括用于治疗心血管疾病、癌症和神经系统疾病的药物 . 苯并呋喃环的多功能性使其成为合成复杂药物分子的宝贵组成部分。
生化分析
Biochemical Properties
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can form complexes with metal ions, which may further modulate its biochemical properties and interactions .
Cellular Effects
The effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s metabolism may result in the production of reactive intermediates that can modulate cellular redox status and signaling pathways . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influences its cellular localization and accumulation . Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can bind to plasma proteins, affecting its distribution and bioavailability in tissues . These transport and distribution mechanisms are crucial for determining the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . For instance, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1-benzofuran-2-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-15-12(7-11)8-14(18-15)10-16-9-13-3-2-6-17-13/h2-8,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZZWVHKHZBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CNCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


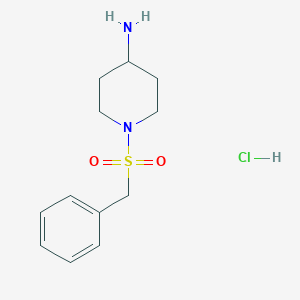



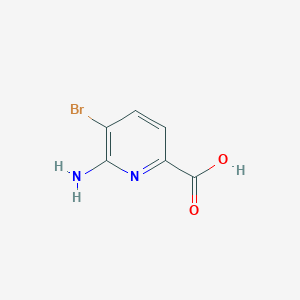
![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol](/img/structure/B1523393.png)
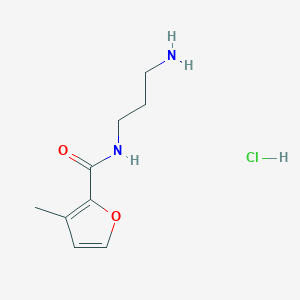

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)

